3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[321]octane is a complex organic compound featuring multiple functional groups, including imidazole, pyrazole, and azabicyclo octane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[321]octane typically involves multi-step organic synthesis The process begins with the preparation of the core azabicyclo[32Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-imidazol-1-yl)-8-[3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane
- **3-(1H-imidazol-1-yl)-8-[3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane
Uniqueness
The uniqueness of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane lies in its specific substitution pattern and the presence of the methoxy group on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-21(13-20(24-25)15-4-3-5-19(10-15)29-2)22(28)27-16-6-7-17(27)12-18(11-16)26-9-8-23-14-26/h3-5,8-10,13-14,16-18H,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBZLRUDRUVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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